Lithium pyrazine-2-sulfinate
Description
Lithium pyrazine-2-sulfinate is an organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion and a pyrazine ring substituted with a sulfinate group at the 2-position
Properties
Molecular Formula |
C4H3LiN2O2S |
|---|---|
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
GVKQQIFFKJQAGM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=C(C=N1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium pyrazine-2-sulfinate typically involves the reaction of pyrazine-2-sulfinic acid with a lithium base. One common method is the neutralization of pyrazine-2-sulfinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction can be represented as follows: [ \text{Pyrazine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated crystallization techniques to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Cross-Coupling Reactions
Lithium pyrazine-2-sulfinate participates in palladium-catalyzed desulfinative cross-coupling with aryl halides. This reaction proceeds through:
-
Oxidative Addition : Pd(0) inserts into the aryl halide bond.
-
Transmetalation : The sulfinate transfers to Pd via a chelated intermediate.
-
SO₂ Extrusion : Rate-limiting step for heterocyclic sulfinates, forming a biaryl product .
Key Mechanistic Insights :
-
Pyrazine sulfinates form stable κ²-N,O-chelated Pd complexes, slowing SO₂ release compared to carbocyclic analogs .
-
Potassium carbonate acts as a dual-function additive: removes SO₂ and accelerates transmetalation via K⁺ coordination .
| Reaction Parameter | Carbocyclic Sulfinate | Pyrazine-2-Sulfinate |
|---|---|---|
| Resting State Intermediate | Pd-aryl bromide | Pd-κ²-N,O complex |
| Turnover-Limiting Step | Transmetalation | SO₂ Extrusion |
| Rate at 90°C (t₁/₂) | <2 min | >20 min |
Substitution Reactions
Pyrazine sulfinates engage in tele-substitution under specific conditions, influenced by:
-
Nucleophile Hardness : Hard nucleophiles favor ipso-substitution; soft nucleophiles promote tele-substitution .
-
Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance tele-substitution yields .
Example :
-
5-Halogenated pyrazines react with amines to form tele-products when using bulky halogens (Br, I) and nonpolar solvents .
Oxidation and Reduction
-
Oxidation : Sulfinate groups (-SO₂⁻) oxidize to sulfonates (-SO₃⁻) using H₂O₂ or KMnO₄.
Reaction Conditions :
| Transformation | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂ (30%), RT, 2 hr | Pyrazine sulfonate |
| Reduction | LiAlH₄, THF, reflux, 4 hr | Pyrazine thiol |
Stability and Handling
Scientific Research Applications
Lithium pyrazine-2-sulfinate has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of lithium pyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the lithium ion can influence cellular processes by modulating ion channels and signaling pathways. The compound’s effects are mediated through pathways involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are known targets of lithium .
Comparison with Similar Compounds
- Sodium pyrazine-2-sulfinate
- Potassium pyrazine-2-sulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Lithium pyrazine-2-sulfinate is unique due to the presence of the lithium ion, which imparts distinct reactivity and biological activity compared to its sodium and potassium counterparts. The pyrazine ring also provides additional sites for functionalization, making it a versatile compound in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Lithium pyrazine-2-sulfinate, and what are the critical parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of pyrazine derivatives followed by lithiation. Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of sulfonating agents, and inert atmosphere conditions to prevent oxidation. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 minutes) can enhance reaction efficiency and purity . Purification via recrystallization in anhydrous THF or diethyl ether is recommended. Yield optimization requires precise pH control during lithiation (target pH 8–10) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d6 can confirm proton environments and carbon frameworks.
- X-ray Crystallography : Resolves molecular geometry and lithium coordination modes .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts (column: DB-5MS; carrier gas: helium) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects sulfinate (SO) stretching vibrations at 1040–1160 cm.
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction conditions for this compound synthesis under varying solvent systems?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and lithiation agents (e.g., LiH vs. LiOH). Monitor yield and purity via HPLC .
- Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation rates.
- Solvent Screening : Compare dielectric constants and coordination strengths; polar aprotic solvents like DMF may stabilize intermediates but risk side reactions .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when confirming the structure of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR shifts with computational simulations (DFT calculations at B3LYP/6-31G* level) .
- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal packing effects or solvate formation .
- Controlled Degradation Studies : Heat samples to 150°C and analyze decomposition products via GC-MS to identify impurities affecting spectral clarity .
Data Analysis and Integrity
Q. How should researchers address discrepancies in thermal stability data for this compound across studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under identical atmospheres (N vs. air) and heating rates (5–10°C/min). Discrepancies often arise from hydrate vs. anhydrous forms .
- Dynamic Vapor Sorption (DVS) : Test hygroscopicity to determine if moisture uptake alters decomposition pathways.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic measurement errors .
Experimental Design and Hypothesis Testing
Q. What frameworks are suitable for formulating hypothesis-driven research on this compound’s reactivity in coordination chemistry?
- Methodological Answer :
- PICO Framework : Define Population (coordination complexes), Intervention (ligand substitution), Comparison (other sulfinate ligands), and Outcome (stability constants) .
- FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible ligands), Novel (unexplored metal centers), and Relevant (catalysis applications) .
- Control Experiments : Use inert ligands (e.g., pyrazine alone) to isolate sulfinate’s contribution to metal complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
